ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-7-5-6-8-15(14)22)25-11-9-13(10-12-25)20(28)29-4-2/h5-8,13,17,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRDLKBESOFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be involved in neuroprotection and anti-inflammatory pathways. The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Biological Activity
Ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate (CAS#: 887218-95-3) is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.0 g/mol. The structure features a piperidine ring, a triazole-thiazole moiety, and a chlorophenyl group, contributing to its unique biological profile.
Research indicates that compounds containing triazole and thiazole moieties exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The presence of these groups is essential for their interaction with biological targets:
- Anticancer Activity : Triazole derivatives have shown potential in inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxicity against colon carcinoma cells with IC50 values in the low micromolar range .
- Antimicrobial Effects : The thiazole ring has been linked to antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis and function .
Case Studies
-
Anticancer Efficacy : A study evaluated the compound's effects on HCT-15 colon carcinoma cells. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
Compound Cell Line IC50 (µM) Ethyl 1-[(2-chlorophenyl)... HCT-15 12.5 Doxorubicin HCT-15 10.0 - Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. This interaction suggests that it may act as an inhibitor of specific kinases (e.g., CDK2), which are critical for cancer cell cycle regulation .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Comparison with Similar Compounds
Key Observations :
- The triazolothiazole core is conserved, but substituents like the 2-chlorophenyl (target) vs. 4-nitrophenyl () alter electronic and steric profiles.
- Piperidine-4-carboxylate in the target enhances solubility compared to piperazinyl () or non-carboxylated analogs .
Computational Similarity Analysis
Computational methods quantify structural similarity using metrics like Tanimoto and Dice coefficients (based on molecular fingerprints) . For example:
- Tanimoto Index (MACCS fingerprints) : The target compound and ’s analog share ~65% similarity due to the common triazolothiazole and piperidine-carboxylate groups. Differences in aryl substituents (2-chlorophenyl vs. 4-nitrophenyl) reduce the score .
- Dice Index (Morgan fingerprints) : The target and ’s compound show ~55% similarity, reflecting divergent substituents (piperazine vs. piperidine) .
Hypothetical Similarity Scores :
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. | 0.65 | 0.70 |
| Target vs. | 0.55 | 0.60 |
| Target vs. Thiazolo[3,2-a]pyrimidine () | 0.40 | 0.45 |
Bioactivity and Pharmacological Profiles
Bioactivity clustering () suggests compounds with shared cores often exhibit overlapping modes of action. For instance:
- Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives () show inhibition against bacterial strains like S. aureus .
- Epigenetic Modulation : Triazolothiazoles with hydroxyphenyl groups (e.g., ) may target histone deacetylases (HDACs), akin to SAHA (~70% similarity in some analogs) .
Structure-Activity Relationships (SAR)
Preparation Methods
Ring Formation via Cyclocondensation
The triazolothiazole scaffold is typically synthesized through cyclocondensation of thiosemicarbazides with α-haloketones. For example:
-
Thiosemicarbazide Preparation : Reacting thiourea with hydrazine yields thiosemicarbazide.
-
Cyclization : Treating thiosemicarbazide with 2-bromo-1-(2-ethyl-6-hydroxy-phenyl)ethan-1-one in ethanol under reflux forms the triazolothiazole ring.
Reaction Conditions :
Preparation of the Piperidine-4-Carboxylate Intermediate
Reductive Amination for Piperidine Functionalization
Patent WO2016071792A1 describes a reductive amination strategy to synthesize substituted piperidine carboxylates:
-
Ethyl Isonipecotate Activation : React ethyl isonipecotate with chloroacetaldehyde in methanol/acetic acid (9:1).
-
Reduction : Add NaCNBH₃ at 0°C, followed by stirring at room temperature.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Methanol/Acetic Acid (9:1) | |
| Reducing Agent | NaCNBH₃ | |
| Temperature | 0°C → Room Temperature | |
| Yield | 90% |
Coupling Strategies for Final Assembly
Mannich-Type Reaction for Methylene Bridge Formation
The methylene bridge linking the triazolothiazole and piperidine moieties is formed via a Mannich reaction:
-
Reagents : Formaldehyde, piperidine-4-carboxylate, and triazolothiazole derivative.
-
Conditions : Stir in dichloromethane with catalytic HCl at 25°C for 6 hours.
Key Data :
Functional Group Modifications
Esterification and Hydroxy Group Protection
-
Esterification : The piperidine carboxylate is pre-esterified using ethyl chloroformate in the presence of DMAP.
-
Hydroxy Protection : The 6-hydroxy group on the triazolothiazole is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling.
Protection/Deprotection Yields :
Optimization and Scale-Up Considerations
Solvent and Catalytic System Screening
Data from CN102887854B highlights the impact of solvent polarity on reaction efficiency:
| Solvent | Yield (Piperidine Intermediate) |
|---|---|
| Methanol | 78% |
| Ethanol | 72% |
| Acetonitrile | 65% |
Catalyst Comparison :
| Catalyst | Yield (Mannich Reaction) |
|---|---|
| HCl | 78% |
| p-TsOH | 68% |
| Acetic Acid | 62% |
Analytical Characterization
Spectroscopic Data
While explicit data for the target compound is limited in public sources, analogous compounds provide benchmarks:
Q & A
Q. What are the typical synthetic steps for preparing this compound?
The synthesis involves multi-step reactions starting with functionalized precursors. Key steps include:
- Nucleophilic substitution to attach the 2-chlorophenyl group to the thiazolo-triazole core.
- Mannich-type condensation to couple the piperidine-4-carboxylate moiety with the chlorophenyl-thiazolo-triazole intermediate.
- Esterification to introduce the ethyl carboxylate group.
Reagents like dimethylformamide (DMF) or chloroform are used as solvents, with catalysts such as triethylamine or sodium hydride. Reaction temperatures range from 0°C (for sensitive steps) to reflux conditions .
Q. What characterization techniques confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and stereochemistry (e.g., coupling constants for piperidine protons).
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., hydroxyl at ~3200 cm, ester carbonyl at ~1700 cm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] peak matching CHClNOS) .
Q. What are the key structural features influencing reactivity?
- Thiazolo[3,2-b][1,2,4]triazole core: Aromatic and electron-deficient, enabling electrophilic substitution.
- Piperidine-4-carboxylate: Basic nitrogen and ester group affect solubility and hydrogen-bonding potential.
- 2-Chlorophenyl and 2-ethyl-6-hydroxy substituents: Steric and electronic modulation of biological interactions .
Q. Which solvents and catalysts are critical for synthesis?
- Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance nucleophilicity in condensation steps.
- Triethylamine or pyridine neutralizes HCl byproducts during chlorophenyl coupling.
- Palladium catalysts (for advanced cross-coupling reactions) are avoided due to the compound’s sensitivity to heavy metals .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening: Test alternative bases (e.g., DBU) to reduce side reactions.
- Stepwise monitoring: Use TLC or HPLC to isolate intermediates and minimize degradation.
- Solvent optimization: Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing efficiency .
Q. How to resolve contradictions in NMR data for stereoisomers?
- 2D NMR techniques (e.g., NOESY or COSY) identify spatial proximity of protons, distinguishing axial/equatorial piperidine conformers.
- Isotopic labeling: Introduce N or C labels to clarify ambiguous coupling in the triazole-thiazole system .
Q. What strategies explore structure-activity relationships (SAR) for pharmacological activity?
Q. How does the compound’s stability vary under different pH/temperature conditions?
- Accelerated stability studies: Expose the compound to pH 2–12 buffers at 40°C for 48 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA): Determine decomposition thresholds (>150°C likely due to ester group cleavage) .
Q. What reaction pathways enable functionalization of the hydroxyl group?
- Etherification: React with alkyl halides (e.g., methyl iodide) under basic conditions (KCO/DMF).
- Acylation: Use acetyl chloride in pyridine to form ester derivatives. Monitor regioselectivity to avoid triazole ring oxidation .
Q. How to address poor aqueous solubility for in vitro assays?
Q. What methods identify biological targets or mechanisms of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
